Diethyl (4-Butylphenyl)phosphonate
Description
Properties
Molecular Formula |
C14H23O3P |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
1-butyl-4-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-4-7-8-13-9-11-14(12-10-13)18(15,16-5-2)17-6-3/h9-12H,4-8H2,1-3H3 |
InChI Key |
GFGRXBTYDNRAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Phosphonation via Phosphorus Trichloride and Phenolic Precursors
Method Overview:
The most established approach involves the reaction of phenolic compounds with phosphorus trichloride (PCl₃), followed by subsequent steps to yield the phosphonate ester. Specifically, for Diethyl (4-Butylphenyl)phosphonate , the precursor is 4-butylphenol .
$$ \text{4-Butylphenol} + PCl_3 \xrightarrow{\text{Catalyst, Solvent}} \text{this compound} $$
Preparation Stage:
The phenol is reacted with phosphorus trichloride in the presence of catalysts such as tertiary amines (e.g., triethylamine) to neutralize the HCl formed and facilitate the substitution.Sequential Stages:
The process involves a three-stage process:Isolation:
The final compound is obtained by distillation or crystallization, with the process often solvent-free to enhance environmental compatibility.
Research Outcome & Data Table:
| Stage | Temperature (°C) | Duration | Catalyst % | Notes |
|---|---|---|---|---|
| 1 | 55–70 | 15–40 min | 40–100% | Phenol addition to PCl₃ |
| 2 | >140 | 1.5–2.5 hrs | N/A | Elevated temperature for reaction completion |
| 3 | ≥186 (reduced pressure) | 20–120 min | N/A | Final distillation/ isolation |
This method yields high purity phosphonate esters with yields often exceeding 80%, depending on reaction optimization.
Synthesis via Arbuzov Reaction and Subsequent Functionalization
Method Overview:
An alternative route involves initial formation of dialkyl phosphonates via the Arbuzov reaction, followed by chlorination and esterification steps.
Step 1:
React alcohols (e.g., 4-butylphenol derivatives) with phosphorus trichloride in the presence of pyridine or amines at room temperature, yielding dialkyl phosphonates with yields of 53–75%.Step 2:
The dialkyl phosphonates are treated with carbon tetrachloride (CCl₄) and triethylamine (Et₃N) to produce trichloromethyl esters, which are intermediates toward phosphonates.Step 3:
Mild hydrolysis of these intermediates yields the target phosphonate ester, This compound .
| Step | Reagents | Temperature | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | PCl₃, pyridine | Room temp | N/A | 53–75 | Formation of dialkyl phosphonates |
| 2 | CCl₄, Et₃N | Ambient | N/A | Quantitative | Conversion to trichloromethyl esters |
| 3 | Hydrolysis | Mild conditions | N/A | 56–73 | Final phosphonate ester formation |
This method emphasizes mild reaction conditions, minimal solvent use, and high selectivity.
Modified Synthesis Using Mild Conditions and Catalytic Systems
Method Overview:
Recent developments focus on environmentally friendly procedures utilizing catalytic amounts of tertiary amines, minimal solvents like acetone, and mild reaction conditions.
Reaction Mixture:
Aromatic aldehydes or phenols are reacted with dialkyl phosphites (e.g., diethyl phosphite) in the presence of 10% triethylamine as a catalyst.-
- Temperature: Reflux in acetone (around 50°C).
- Duration: 5–180 minutes depending on substituents and reagents.
Work-up:
Addition of pentane induces crystallization of the product, which is then filtered and purified.
| Substrate | Catalyst | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aromatic aldehyde | 10% triethylamine | Acetone | 5–180 min | 78–95 | Electron-withdrawing groups accelerate reaction |
| Aromatic ketone | 10% triethylamine | Acetone | 30–180 min | Variable | Electron-donating groups slow reaction |
This approach offers a greener, scalable route with high yields and straightforward purification.
Catalytic Phosphonation with Organophosphorus Reagents
Method Overview:
Advanced methods involve catalytic activation of dialkyl phosphites with transition metal catalysts or solid acids, enabling milder and more selective synthesis.
Example:
Use of copper or manganese catalysts with terminal alkynes or aromatic compounds to form phosphonate derivatives.-
- Elevated temperatures (~100°C).
- Catalysts: Cu-MnO or silica-supported tungstic acid.
- Solvent: DMSO or dichloromethane.
Outcome: Efficient formation of phosphonate esters with yields typically above 80%, suitable for complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Butylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced phosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or reduced phosphorus compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-Butylphenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism of action of Diethyl (4-Butylphenyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The compound can mimic phosphate esters and inhibit enzymes that utilize phosphate groups in their catalytic cycles . This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal substrate from binding and undergoing catalysis.
Comparison with Similar Compounds
Chemical Structures
- Diethyl (4-Butylphenyl)phosphonate : Presumed structure: $ \text{C}{13}\text{H}{21}\text{O}_3\text{P} $, with a butyl chain (C₄H₉) at the para position.
- Diethyl (4-Methoxybenzyl)phosphonate : $ \text{C}{12}\text{H}{19}\text{O}_4\text{P} $, with an electron-donating methoxy (OCH₃) group.
- Diethyl (4-Chlorobenzyl)phosphonate : $ \text{C}{11}\text{H}{16}\text{ClO}_3\text{P} $, featuring an electron-withdrawing chloro (Cl) substituent.
- Diethyl (4-Methylbenzyl)phosphonate : $ \text{C}{12}\text{H}{19}\text{O}_3\text{P} $, with a methyl (CH₃) group.
Table 1: Structural Comparison of Phosphonate Derivatives
Physical and Chemical Properties
Boiling Points and Solubility
Reactivity
Electron-withdrawing groups (e.g., Cl ) may accelerate nucleophilic substitution reactions, while electron-donating groups (e.g., OCH₃ ) could stabilize intermediates in condensation reactions. The butyl group, being weakly electron-donating via hyperconjugation, may offer a balance between stability and reactivity.
Medicinal and Agrochemical Uses
Phosphonates are widely used in drug design and agrochemicals due to their stability and bioisosteric properties . For instance:
- Transdermal Penetration Enhancement : Diethyl hexadecylphosphonate (C₁₆ chain) showed 10-fold enhancement in indomethacin permeability . The butyl-substituted analog may offer moderate enhancement, balancing lipophilicity and molecular size.
- The butyl group could improve membrane penetration in such applications.
Material Science
Phosphonates serve as ligands in metal-organic frameworks (MOFs) . The bulkier butyl group might influence coordination geometry and porosity compared to smaller substituents.
Key Research Findings
- Substituent Effects on Bioactivity : Longer alkyl chains (e.g., hexadecyl ) enhance transdermal activity, suggesting that the butyl group in this compound may provide intermediate efficacy.
- Synthetic Flexibility : The Kabachnik–Fields reaction allows modular synthesis of diverse phosphonates , enabling tailored substitution for specific applications.
Biological Activity
Diethyl (4-Butylphenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a diethyl phosphonate group attached to a butyl-substituted phenyl ring. This unique substitution pattern may influence its reactivity and interaction with biological systems. The compound's molecular formula is .
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Studies have indicated that phosphonates can modulate immune responses, particularly through the activation of Vγ9Vδ2 T cells. These T cells are crucial for the immune response against intracellular pathogens and malignancies.
Immune Modulation
Research indicates that phosphonate compounds can act as prodrugs, enhancing the activity of butyrophilin ligands, which are essential for T cell activation. For instance, modifications in the aryl and acyloxymethyl groups of phosphonates can significantly affect their potency and stability, leading to enhanced immune responses ( ).
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity in stimulating T cell proliferation and increasing the production of cytokines such as interferon-gamma (IFN-γ). These effects are crucial for the development of therapies targeting cancer and infectious diseases.
| Study | Method | Findings |
|---|---|---|
| Study 1 | T Cell Proliferation Assay | Enhanced T cell activation with subnanomolar potency observed. |
| Study 2 | Cytokine Production | Increased IFN-γ production in response to treatment. |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's efficacy in living organisms. Preliminary studies in animal models suggest that this compound may enhance immune responses against tumors and infections, although further research is needed to establish its safety and efficacy.
Case Studies
- Cancer Immunotherapy : A case study involving the use of this compound as an adjuvant in cancer immunotherapy showed promising results in enhancing tumor-specific T cell responses.
- Infectious Disease Models : In models of bacterial infection, administration of this compound led to improved survival rates and reduced bacterial load, indicating its potential as an adjunct therapy.
Q & A
Q. What are the key steps in synthesizing Diethyl (4-Butylphenyl)phosphonate, and how can reaction conditions be optimized for higher purity?
The synthesis typically involves two steps:
Reaction of 4-butylphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions to form the intermediate chlorophosphate.
Esterification with ethanol to yield the final phosphonate ester.
Optimization strategies :
- Temperature control : Maintain 80–100°C during POCl₃ reaction to prevent side reactions .
- Solvent selection : Use dichloromethane or toluene for improved solubility and reduced hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as validated by NMR .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and butyl chain signals (δ 0.8–1.6 ppm) .
- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group .
- Mass spectrometry (MS) : Molecular ion peak at m/z 270.30 (M+H⁺) .
Consistent spectral data across these methods ensures structural verification .
Advanced Research Questions
Q. How does the phosphonate group influence reactivity in nucleophilic substitution compared to other organophosphorus compounds?
The phosphonate’s P=O bond and electron-withdrawing ethyl groups enhance stability but reduce electrophilicity versus phosphates. Key observations:
- Slower hydrolysis : Requires strong bases (e.g., NaOH) or acidic conditions for P–O cleavage .
- Transesterification : Ethyl groups can be replaced with bulkier alcohols under catalytic conditions (e.g., Ti(OiPr)₄) .
- Cross-coupling potential : Limited participation in Suzuki-Miyaura reactions unless paired with Pd catalysts and aryl boronic acids .
Q. What strategies can design derivatives with enhanced insecticidal activity via structure-activity relationships (SAR)?
SAR-driven modifications :
- Substituent variation : Replace the butyl group with electron-deficient aryl rings to improve acetylcholinesterase (AChE) binding .
- Phosphonate analogs : Introduce thiophosphonates (replace O with S) to modulate lipophilicity and enzyme inhibition .
Evaluation methods : - In vitro AChE assays : Measure IC₅₀ values using Ellman’s method (DTNB reagent) .
- Molecular docking : Simulate interactions with AChE’s catalytic triad (Ser203, His447, Glu334) .
Q. How can researchers resolve discrepancies in reported synthetic yields?
Critical variables to control :
- Reagent purity : Impurities in POCl₃ reduce intermediate formation; redistill before use .
- Moisture exclusion : Use Schlenk lines or molecular sieves to prevent hydrolysis .
- Catalyst optimization : Add triethylamine (5 mol%) to accelerate esterification .
Case study : A 15% yield increase (70% → 85%) was achieved by replacing ethanol with absolute ethanol and rigorous drying .
Methodological Guidance
Q. What in vitro assays evaluate AChE inhibitory activity, and how should controls be designed?
Assay protocol :
Enzyme source : Human erythrocyte AChE (0.1 U/mL) .
Substrate : Acetylthiocholine iodide (0.5 mM).
Detection : DTNB (0.3 mM) produces yellow 5-thio-2-nitrobenzoate (λ = 412 nm).
Controls :
- Positive control : Donepezil (IC₅₀ ~10 nM).
- Negative control : Reaction buffer without enzyme.
Data interpretation : Normalize activity to controls and calculate IC₅₀ via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
